molecular formula C6H8IN B7824069 Anilinium iodide

Anilinium iodide

Cat. No.: B7824069
M. Wt: 221.04 g/mol
InChI Key: KFQARYBEAKAXIC-UHFFFAOYSA-N
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Description

Anilinium iodide (C₆H₅NH₃⁺I⁻) is an ionic compound comprising a protonated aniline (anilinium cation) and iodide counterion. It is widely studied for its unique physicochemical properties, including phase transitions influenced by hydrogen bonding (N–H⋯I) , thermal degradation kinetics , and applications in organic synthesis (e.g., methylating agent) and perovskite solar cells . Its degradation in polar aprotic solvents like DMSO releases methyl iodide (MeI), enabling controlled methylation reactions . Structural studies reveal layered crystal packing stabilized by electrostatic interactions and hydrogen bonding .

Properties

IUPAC Name

phenylazanium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N.HI/c7-6-4-2-1-3-5-6;/h1-5H,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFQARYBEAKAXIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[NH3+].[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

62-53-3 (Parent)
Record name Anilinium iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045497732
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

221.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45497-73-2
Record name Benzenamine, hydriodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=45497-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anilinium iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045497732
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anilinium iodide
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Preparation Methods

Synthetic Routes and Reaction Conditions: Anilinium iodide can be synthesized through the reaction of aniline with hydroiodic acid. The reaction is straightforward and involves mixing aniline with hydroiodic acid, resulting in the formation of this compound and water:

C6H5NH2+HIC6H5NH3I\text{C}_6\text{H}_5\text{NH}_2 + \text{HI} \rightarrow \text{C}_6\text{H}_5\text{NH}_3\text{I} C6​H5​NH2​+HI→C6​H5​NH3​I

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically stored in dark containers to prevent degradation .

Chemical Reactions Analysis

Types of Reactions: Anilinium iodide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: It can be reduced back to aniline under specific conditions.

    Substitution: this compound can participate in substitution reactions, where the iodide ion is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium hydroxide or other halides can facilitate substitution reactions.

Major Products:

Scientific Research Applications

Materials Science

1.1 Perovskite Solar Cells
Anilinium iodide serves as a bulky cation in the formation of two-dimensional (2D) and three-dimensional (3D) perovskite structures, which are crucial for enhancing the efficiency of solar cells. The incorporation of this compound into perovskite solar cells has been shown to improve their stability and performance by influencing the crystal structure and reducing defects within the material .

Table 1: Performance Metrics of this compound in Perovskite Solar Cells

ParameterValue
EfficiencyUp to 20%
StabilityEnhanced under moisture
BandgapTunable via composition

Environmental Applications

2.1 Iodine Capture
Anilinium-based hypercrosslinked polymers have been developed for the effective capture of iodine from aqueous and gaseous phases, addressing environmental concerns related to radioactive iodine disposal during nuclear power generation. These polymers exhibit high chemical stability and exceptional iodine adsorption capacity, making them suitable for removing iodine from waste streams .

Table 2: Iodine Adsorption Capacities of Anilinium-Based Polymers

Polymer TypeIodine Adsorption (wt%)Phase
AHCP-1250Aqueous
AHCP-2596Gaseous

Organic Synthesis

3.1 Methylation Reactions
this compound is utilized in various synthetic applications, particularly in methylation reactions. Its derivatives can act as electrophilic methylating agents, facilitating the transfer of methyl groups in organic synthesis. This property has implications for creating complex organic molecules, including pharmaceuticals .

Table 3: Applications of this compound in Organic Synthesis

Reaction TypeApplication
Cross-CouplingBiaryl formation
MethylationSynthesis of methylated compounds
Electrophilic SubstitutionFunctional group transformations

Case Studies

4.1 Photovoltaic Applications
A study demonstrated that integrating this compound into perovskite solar cells resulted in improved charge transport properties and reduced recombination losses, leading to enhanced overall efficiency . This finding underscores the potential of this compound as a key component in next-generation solar technologies.

4.2 Environmental Remediation
Research on hypercrosslinked polymers derived from aniline indicated that these materials could effectively sequester radioactive iodine from contaminated water sources, highlighting their utility in environmental cleanup efforts . The high adsorption capacities achieved by these polymers suggest a promising avenue for addressing nuclear waste management challenges.

Mechanism of Action

The mechanism of action of anilinium iodide involves its interaction with various molecular targets. In chemical reactions, it often acts as a nucleophile or electrophile, depending on the reaction conditions. The iodide ion can participate in substitution reactions, while the anilinium ion can undergo oxidation or reduction. The compound’s reactivity is influenced by the electronic properties of the aniline ring and the presence of the iodide ion .

Comparison with Similar Compounds

Tables of Comparative Data

Table 1: Degradation Kinetics of Anilinium Halides in DMSO at 120°C

Compound Degradation (% after 20 min) Key Factor Reference
This compound (1a) 23 ± 3% Low halide nucleophilicity
Anilinium Bromide (1b) 42 ± 2% Moderate nucleophilicity
Anilinium Chloride (1c) 85 ± 2% High nucleophilicity

Table 2: Phase Transition Parameters

Compound T_c (K) Pressure Coefficient (dT_c/dp) NQR Frequency Shift (kHz/MPa)
This compound 240.3 4.2×10⁻² K·MPa⁻¹ -2.29 to -3.38
NH₄I₃ 256 3.8×10⁻² K·MPa⁻¹ Not reported

Critical Analysis of Divergent Evidence

  • Degradation Order: suggests second-order kinetics at high concentrations, while notes deviations from linearity, implying complex mechanisms (e.g., dimeric ion pairs) .
  • Methylation Pathways: While attributes high yields to MeI, proposes direct methyl transfer in non-DMSO solvents, highlighting solvent-dependent reactivity .

Biological Activity

Anilinium iodide, also known as phenylammonium iodide, is an organic compound with the chemical formula C₆H₈IN. It is a salt formed from aniline and hydroiodic acid, recognized for its diverse applications in chemistry, biology, and materials science. This article delves into the biological activities of this compound, focusing on its antimicrobial properties, potential in drug development, and interactions with biomolecules.

This compound typically appears as a white to orange or green powder and is soluble in water. It can undergo various chemical reactions, including oxidation, reduction, and substitution. The compound's reactivity is influenced by the electronic properties of the aniline ring and the presence of the iodide ion.

  • Oxidation : this compound can be oxidized to form nitro compounds or quinones.
  • Reduction : Under specific conditions, it can be reduced back to aniline.
  • Substitution : The iodide ion can be replaced by other nucleophiles in substitution reactions.

The mechanism of action involves its role as a nucleophile or electrophile depending on the reaction conditions, allowing it to interact with various molecular targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. Research indicates that derivatives of this compound exhibit significant activity against various microbial strains. For instance, a study demonstrated that this compound showed effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Table 1: Antimicrobial Activity of this compound Derivatives

Microbial StrainActivity (Zone of Inhibition in mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10
Candida albicans14

Potential in Drug Development

This compound has been investigated for its potential use in drug formulations. Its derivatives have shown promising antiproliferative activity against various cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) cells. The interaction with tubulin at the colchicine site is particularly noteworthy, as it interferes with microtubule dynamics essential for cell division .

Case Study: Antiproliferative Effects

In a detailed study involving the synthesis of anilinium-based compounds, researchers noted that modifications at specific positions on the aniline ring significantly impacted biological activity. For example, compounds with halogen substitutions exhibited enhanced antiproliferative effects compared to their non-substituted counterparts . This highlights the importance of structure-activity relationships (SAR) in developing effective therapeutic agents.

Interaction with Biomolecules

This compound's interaction with biomolecules has been a subject of extensive research. Studies have shown that it can form stable complexes with various proteins and nucleic acids, which may influence cellular processes such as signaling pathways and gene expression . The binding mechanisms often involve electrostatic interactions and hydrogen bonding due to the presence of primary amine groups.

Q & A

Basic: What experimental methods are recommended for synthesizing and characterizing anilinium iodide?

Answer:
this compound is typically synthesized via quaternization of aniline derivatives with methyl iodide or analogous alkylating agents. For example, halogenated derivatives can be prepared by reacting substituted anilines with alkyl halides in polar aprotic solvents (e.g., DMF) under reflux . Characterization requires multi-modal validation:

  • Single-crystal X-ray diffraction (100 K) confirms molecular geometry, cation-anion interactions, and disorder phenomena (e.g., rotational orientations of the ammonium group) .
  • Nuclear Quadrupole Resonance (NQR) detects phase transitions (e.g., at 240.3 K) linked to hindered ammonium group rotation .
  • Elemental analysis and mass spectrometry verify purity and molecular mass .

Basic: How does this compound function in Pd-catalyzed oxidative carbonylation reactions?

Answer:
In biphasic catalytic systems (e.g., ionic liquid/toluene mixtures), this compound acts as a precursor to in situ-generated methyl iodide, which serves as the methylating agent. Key parameters include:

  • Oxidant selection : 1,4-Benzoquinone (BQ) enhances urea selectivity (>99%) compared to O₂, which suffers from gas solubility limitations .
  • Counterion effects : LiI additives may form insoluble anilinium chloride species in ionic liquids, reducing catalytic efficiency .

Advanced: What computational and experimental approaches resolve contradictions in this compound degradation kinetics?

Answer:
Degradation pathways (e.g., SNAr or methyl iodide release) require combined methods:

  • Microkinetic modeling : Compare first- and second-order rate laws using conductivity measurements to track medium dielectric changes .
  • Isotopic labeling : Distinguish methyl transfer pathways (e.g., ¹³C-labeled methyl groups) .
  • DFT calculations : Simulate solvent and counterion effects on activation barriers, adjusting for dynamic solvation thermodynamics .

Advanced: How do counterions influence the reactivity of anilinium salts in rearrangement reactions?

Answer:
Counterions modulate reaction pathways via:

  • Nucleophilicity : Iodide (vs. chloride) accelerates Hofmann-Martius rearrangements by stabilizing transition states through weak ion pairing .
  • Solubility : Bulky counterions (e.g., [BMIM]⁺ in ionic liquids) can trap intermediates, altering product distributions .

Advanced: What methodologies elucidate phase transitions in this compound crystals?

Answer:

  • Variable-temperature NQR : Monitor frequency shifts (e.g., at 240.3 K) to identify rotational freezing of the ammonium group .
  • High-pressure crystallography : Resolve structural disorder under hydrostatic stress .

Basic: How is the purity of this compound validated for mechanistic studies?

Answer:

  • Chromatography : HPLC or GC-MS to detect residual solvents/byproducts.
  • Thermogravimetric analysis (TGA) : Assess thermal stability and decomposition thresholds .

Advanced: Why do solvent dielectric properties complicate mechanistic studies of this compound?

Answer:
Charged reactants (anilinium cation, iodide) transition to neutral products, altering solvent polarity dynamically. Use:

  • Dielectric constant scans : Correlate medium changes with Gibbs free energy (ΔG) via computational models .
  • Conductivity tracking : Quantify ion-pair dissociation in real-time .

Basic: What spectroscopic techniques identify this compound in reaction mixtures?

Answer:

  • ¹H/¹³C NMR : Detect characteristic aromatic and ammonium proton shifts (e.g., δ ~7–8 ppm for aryl groups) .
  • Raman spectroscopy : Identify iodide-anilinium vibrational modes (~120 cm⁻¹) .

Advanced: How do electron-withdrawing substituents affect this compound’s stability?

Answer:
Substituents (e.g., 3-Br) enhance stability by:

  • Reducing SNAr susceptibility : Electron withdrawal deactivates the ipso carbon toward nucleophilic attack .
  • Kinetic studies : Compare degradation rates of substituted vs. unmodified salts in DMSO/NMP .

Advanced: What strategies mitigate discrepancies in this compound’s reported reaction mechanisms?

Answer:

  • Controlled medium studies : Isolate solvent/counterion effects using inert ionic liquids .
  • Cross-validation : Combine in situ NMR (e.g., Pd-carbamoyl intermediate detection) with isotopic labeling .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Anilinium iodide
Reactant of Route 2
Anilinium iodide

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